Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-
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Overview
Description
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is a complex organic compound that features a fluorenyl group attached to an ethylmercapto group, which is further connected to an acetic acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid typically involves the reaction of 2-fluorenylacetic acid with ethylmercaptan under specific conditions. The process begins with the activation of the carboxylic acid group of 2-fluorenylacetic acid, often using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethylmercaptan in the presence of a base such as triethylamine to yield the ethylmercapto derivative. Finally, the amide formation is achieved by reacting the ethylmercapto derivative with ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid undergoes various chemical reactions, including:
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated fluorenyl derivatives
Scientific Research Applications
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nanomaterials.
Mechanism of Action
The mechanism of action of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid involves its interaction with specific molecular targets. In biological systems, the compound may bind to proteins or nucleic acids, altering their structure and function. For example, it can inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs . The pathways involved in these interactions are often complex and may include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
(1-(2-Fluorenyl)-aethylsulfinyl)essigsaeure: Similar structure but with a sulfinyl group instead of a mercapto group.
2-Acetylaminofluorene: A derivative of fluorene with an acetylamino group, known for its carcinogenic properties.
Fluorenyl benzoates: Compounds with a fluorenyl group attached to a benzoate moiety, known for their oxidation reactions.
Uniqueness
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is unique due to its combination of a fluorenyl group with an ethylmercapto and acetic acid amide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
72353-26-5 |
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Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide |
InChI |
InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19) |
InChI Key |
LJONPVWRZOUNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N |
Origin of Product |
United States |
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